Butyl[(2,3-difluorophenyl)methyl]amine is a compound that belongs to the class of amines, characterized by its butyl group and a difluorophenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its molecular structure includes a butyl group attached to a nitrogen atom, which is further linked to a 2,3-difluorophenylmethyl group.
The compound can be synthesized through various methods, including the use of difluorobenzene derivatives and amine coupling reactions. The synthesis often involves complex organic reactions that yield high purity products suitable for further applications in research and industry.
Butyl[(2,3-difluorophenyl)methyl]amine is classified as an aliphatic amine due to the presence of a saturated carbon chain (the butyl group) attached to a nitrogen atom. It also contains an aromatic component (the 2,3-difluorophenyl group), making it a hybrid structure with both aliphatic and aromatic characteristics.
The synthesis of Butyl[(2,3-difluorophenyl)methyl]amine can involve several key steps:
Butyl[(2,3-difluorophenyl)methyl]amine has the following structural features:
Butyl[(2,3-difluorophenyl)methyl]amine can participate in various chemical reactions typical for amines:
The reactivity of this compound can be enhanced through functionalization at the aromatic ring or modification of the butyl group. Reaction conditions such as temperature and solvent choice significantly affect outcomes.
The mechanism by which Butyl[(2,3-difluorophenyl)methyl]amine exerts its effects—particularly in biological contexts—can involve:
Research into similar compounds suggests that structural modifications can lead to varied pharmacological profiles, influencing potency and selectivity for biological targets.
Butyl[(2,3-difluorophenyl)methyl]amine has potential applications in:
The development of butyl[(2,3-difluorophenyl)methyl]amine (CAS 1154012-29-9) represents a strategic evolution in medicinal chemistry's utilization of fluorinated amines. This compound emerges from a lineage of fluorinated pharmaceuticals dating to the 1950s, when the first fluorinated drug fludrocortisone (introduced 1954) demonstrated fluorine's profound ability to enhance biological activity and metabolic stability in corticosteroid therapeutics [1]. The subsequent decades witnessed systematic exploration of fluorine's effects on pharmacodynamics, culminating in blockbuster fluorinated drugs like the antibiotic ciprofloxacin (1980s) and the cholesterol-lowering agent atorvastatin (Lipitor) [1]. By the early 21st century, approximately 50% of blockbuster drugs incorporated fluorine atoms, establishing fluorination as a fundamental strategy in lead optimization [1].
The specific structural motif in butyl[(2,3-difluorophenyl)methyl]amine combines two historically significant elements: the tert-butylamine moiety and the ortho,meta-difluorinated benzyl scaffold. The tert-butyl group has featured prominently in kinase inhibitors due to its steric bulk and pharmacokinetic influence, while difluorinated phenyl rings gained prominence as bioisosteric replacements for various functional groups [9]. Between 2015-2022, FDA approvals of fluorinated small molecules surged dramatically, with 71 novel fluoridated drugs entering the market – over half targeting cancer (51.5%), followed by CNS disorders (11.8%) and viral infections (11.8%) [1]. This trajectory established the chemical foundation for advanced compounds like butyl[(2,3-difluorophenyl)methyl]amine, which embodies modern principles of fluorine positioning to exploit electronic and steric effects simultaneously.
Table 1: Historical Development of Key Fluorinated Pharmaceuticals Relevant to Butyl[(2,3-difluorophenyl)methyl]amine Design
Era | Representative Fluorinated Drug | Therapeutic Class | Structural Relevance |
---|---|---|---|
1950s | Fludrocortisone | Corticosteroid | First fluorinated drug demonstrating metabolic stability enhancement |
1980s | Ciprofloxacin | Fluoroquinolone antibiotic | Showcased fluorine's role in DNA gyrase binding affinity |
1990s | Atorvastatin | HMG-CoA reductase inhibitor | Highlighted fluorine's impact on lipophilicity optimization |
2000s | Crizotinib | ALK/ROS1 inhibitor | Featured tert-butylamine motif in kinase inhibition |
2010s | Pemigatinib | FGFR inhibitor | Utilized difluorophenyl motifs for targeted binding |
Fluorinated amines constitute a pharmaceutically privileged class due to their enhanced binding affinity, improved metabolic stability, and optimized pharmacokinetic profiles. The incorporation of fluorine into amine-containing scaffolds like butyl[(2,3-difluorophenyl)methyl]amine exploits several fundamental physicochemical mechanisms:
Lipophilicity Modulation: Fluorine atoms significantly alter log P values, enhancing membrane permeability. The gem-difluoromethylene (CF₂) group in particular improves ADME/PK properties by balancing hydrophilicity and lipophilicity [7]. In butyl[(2,3-difluorophenyl)methyl]amine, the difluorophenyl motif combined with the tertiary butylamine creates optimal log D for blood-brain barrier penetration, making it suitable for CNS-targeted therapeutics.
Electronic Effects: Fluorine's extreme electronegativity (3.98 Pauling scale) induces substantial polarization in adjacent bonds. The tert-butylamine group exhibits reduced basicity (pKa depression) compared to non-fluorinated analogs, decreasing plasma protein binding and increasing free drug fraction [1]. This electronic effect also strengthens hydrogen-bonding interactions with biological targets via dipole-enhanced binding.
Steric Mimicry with Metabolic Resistance: The van der Waals radius of fluorine (1.47 Å) closely resembles oxygen (1.52 Å) while providing superior oxidative stability. This enables fluorine to act as a hydrogen-bond acceptor similar to carbonyl oxygen, but without susceptibility to esterase cleavage [2]. Crucially, the strong C-F bond prevents oxidative metabolism at vulnerable positions, as demonstrated by fluorinated compounds like 2-fluoroestradiol which retained estrogenic potency without carcinogenic metabolites [1].
Conformational Control: Difluorination at ortho/meta positions restricts phenyl ring rotation, locking the molecule in bioactive conformations. When combined with the sterically demanding tert-butyl group, this creates a rigid scaffold favorable for target engagement, as evidenced in kinase inhibitors like BLU-945 (4th generation EGFR inhibitor) featuring similar difluorinated aniline components [1].
Table 2: Comparative Physicochemical Properties of Fluorinated Amine Motifs
Property | Non-Fluorinated Amine | Monofluorinated Amine | Butyl[(2,3-difluorophenyl)methyl]amine |
---|---|---|---|
Lipophilicity (log P) | Low to moderate | Moderate increase | Optimized balance (calculated ~2.1) |
Basic pKa | ~10.6 (aliphatic amine) | ~9.8-10.2 | ~8.9-9.4 (pKa depression) |
Metabolic Stability | Susceptible to CYP oxidation | Moderate improvement | High (C-F bond inertness) |
Hydrogen Bond Capacity | Donor/acceptor | Enhanced acceptor strength | Dipole-enhanced binding |
Stereoelectronic Effects | Minimal | Moderate σ-withdrawal | Strong ortho/meta electronic effects |
The (2,3-difluorophenyl)methyl substructure in butyl[(2,3-difluorophenyl)methyl]amine represents a sophisticated application of fluorine ortho/meta synergism in molecular design. This specific substitution pattern creates distinct advantages over monofluorinated or para-fluorinated analogs:
Electronic Tuning: The ortho-fluorine withdraws electron density from the benzyl carbon, reducing amine basicity (pKa ~9.2 vs ~10.6 in non-fluorinated analog) while the meta-fluorine contributes resonance effects that polarize the aromatic ring [1] [6]. This dual substitution creates a unique electronic profile where the phenyl ring acts as a weak hydrogen-bond acceptor system, enhancing interactions with protein backbone carbonyls or sidechain hydroxyls. The electron-deficient ring also stabilizes adjacent cationic centers through field effects, potentially prolonging target residence time in enzyme-inhibitor complexes.
Steric and Conformational Effects: Ortho-substitution introduces significant A^1,3 strain that forces the benzylamine moiety out of plane with the aromatic ring [4]. This restricted rotation prevents coplanar conformations that might facilitate π-stacking with off-target receptors, improving selectivity. The combined steric bulk of the ortho-fluorine and tert-butyl group creates a spatially demanding environment that complements deep hydrophobic pockets in targets like kinase ATP sites or GPCR allosteric cavities.
Bioisosteric Versatility: The difluorophenylmethyl unit serves as a non-classical bioisostere for several privileged scaffolds in medicinal chemistry. It effectively mimics:
This versatility is evidenced in FDA-approved drugs containing similar motifs. For example, entrectinib (TRK inhibitor) employs difluorinated aryl components to achieve optimal kinase selectivity profiles, while fostamatinib (spleen tyrosine kinase inhibitor) uses fluorinated phenyl rings to enhance target affinity [1].
Synthetic Accessibility: The 2,3-difluorobenzyl bromide precursor enables straightforward nucleophilic displacement with tert-butylamine under mild conditions (SN₂ reaction), avoiding complex protection/deprotection sequences [6]. This synthetic route parallels modern electrophilic fluorination strategies using reagents like Selectfluor, which facilitate direct C-F bond formation with high regio- and stereoselectivity [4]. Recent advances in diaziridinone chemistry further provide routes to fluorinated amines through Pd(0)-catalyzed diamination of dienes, offering alternative pathways to structurally complex analogs [3].
The strategic integration of these properties makes butyl[(2,3-difluorophenyl)methyl]amine a versatile scaffold for probing biological space across therapeutic areas – particularly in oncology and CNS disorders where fluorinated amines demonstrate disproportionate representation in clinical pipelines. Its balanced physicochemical profile exemplifies modern fragment-based design principles that optimize target engagement while minimizing metabolic vulnerabilities.
Table 3: Key Structural Features and Therapeutic Implications of Butyl[(2,3-difluorophenyl)methyl]amine
Structural Element | Physicochemical Contribution | Therapeutic Implications |
---|---|---|
tert-Butylamine | • Steric bulk shields amine nitrogen• pKa depression enhances BBB penetration• Metabolic stability at benzylic position | • Kinase inhibition• GPCR modulation• CNS-targeted therapeutics |
Ortho-Fluorine | • Strong σ-withdrawal reduces pKa• Introduces A^1,3 strain for conformational control• Ortho effect on ring conformation | • Prevents unwanted π-stacking• Enhances target selectivity• Reduces oxidative metabolism |
Meta-Fluorine | • Moderate σ-withdrawal• Resonance contributions to ring electronics• Ortho/meta fluorine cooperativity | • Optimized dipole for H-bonding• Improved cell membrane permeability• Enhanced binding affinity |
Methylene Linker | • Freely rotatable bond (3 bonds from aromatic)• Benzylic activation mitigated by fluorination | • Ideal spacer length for receptor engagement• Reduced CYP450 metabolism at benzylic position |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8